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Compound of Interest

(r)-(4-Benzylmorpholin-3-
Compound Name:
yl)methanol

Cat. No.: B024854

An In-depth Technical Guide to (R)-(4-
Benzylmorpholin-3-yl)methanol

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of chiral building blocks is paramount. This guide provides a detailed overview of
the chemical structure, stereochemistry, and potential applications of (R)-(4-Benzylmorpholin-
3-yl)methanol, a key intermediate in the synthesis of various biologically active compounds.

Chemical Structure and Stereochemistry

(R)-(4-Benzylmorpholin-3-yl)methanol possesses a morpholine core, a heterocyclic amine
that is a common scaffold in medicinal chemistry due to its favorable physicochemical
properties, including improved aqueous solubility and metabolic stability. The molecule is
substituted at the nitrogen (position 4) with a benzyl group and at position 3 with a
hydroxymethyl group.

The key feature of this molecule is the chiral center at the C3 position of the morpholine ring.
The "(R)" designation in its name refers to the specific three-dimensional arrangement of the
substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.
The stereochemistry of such molecules is critical, as different enantiomers often exhibit distinct
pharmacological and toxicological profiles. While the (S)-enantiomer is noted for its biological
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activities, the (R)-enantiomer serves as a crucial counterpart in stereoselectivity studies and as
a building block for other specific chiral molecules.[1][2]

Key Structural Features:

e Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen
atoms in a 1,4-relationship.

e Benzyl Group: A phenylmethyl group attached to the nitrogen atom of the morpholine ring.
o Hydroxymethyl Group: A -CH20OH group attached to the C3 position of the morpholine ring.

o Chiral Center: The carbon atom at the C3 position, bonded to the nitrogen, the
hydroxymethyl group, a hydrogen atom, and another carbon of the ring, resulting in two
possible enantiomers, (R) and (S).

Below is a logical workflow for the synthesis and characterization of (R)-(4-benzylmorpholin-
3-yl)methanol.
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Synthesis and Characterization Workflow

Synthesis

Starting Material
(R)-3-Morpholinecarboxylic acid

1. Benzylation of N-H

Reductive Amination
with Benzaldehyde

2. Esterification followed by Reduction

Reduction of Carboxylic Acid

(R)-(4-Benzylmorpholin-3-yl)methanol

Purifi¢ation

Column Chromatography

Characterization
Y Y Y A
NMR Spectroscopy Chiral HPLC
(1H, 130) Mass Spectrometry IR Spectroscopy (Enantiomeric Purity)

Final Product

Pure (R)-(4-Benzylmorpholin-3-yl)methanol
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Caption: A logical workflow for the synthesis and characterization of (R)-(4-benzylmorpholin-

3-yl)methanol.

Physicochemical and Spectroscopic Data

Precise quantitative data for (R)-(4-Benzylmorpholin-3-yl)methanol is not extensively

documented in publicly available literature, with more information available for the racemic

mixture and the (S)-enantiomer. However, based on the known structure and data from

analogous compounds, the following properties can be expected.

Property Data Source/Comment
Based on chemical structure.
Molecular Formula C12H17NO2 3]
] Calculated from the molecular
Molecular Weight 207.27 g/mol
formula.[3]
CAS Number 714971-27-4 For the (R)-enantiomer.[1]
Expected to be an oil or low- By analogy to similar
Appearance ] ) ] o
melting solid morpholine derivatives.
High boiling point expected
Boiling Point Not specified due to polar functional groups
and molecular weight.
Melting Point Not specified -
Soluble in methanol, ethanol, The hydrochloride salt form
Solubility and other polar organic generally shows improved

solvents.

aqueous solubility.[1]

Optical Rotation ([a]D)

Expected to be equal in
magnitude but opposite in sign

to the (S)-enantiomer.

A defining characteristic of

enantiomers.

Spectroscopic Data:
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While specific spectra for the (R)-enantiomer are not readily available, the following are
characteristic peaks that would be expected based on its structure and data for related
compounds.[1]

Spectroscopy Expected Peaks

Aromatic protons (benzyl group): ~7.2-7.4 ppm
(multiplet, 5H). Benzylic methylene protons (-
CH2-Ph): ~3.5-3.7 ppm (AB quartet or two
doublets, 2H). Morpholine ring protons: A

1H NMR . _
complex series of multiplets between ~2.0-4.0
ppm. Hydroxymethyl protons (-CH20H): ~3.4-
3.6 ppm (multiplet, 2H). Hydroxyl proton (-OH):

A broad singlet, variable chemical shift.

Aromatic carbons: ~127-138 ppm. Benzylic
carbon: ~60-65 ppm. Morpholine ring carbons:

13C NMR
~50-75 ppm. Hydroxymethyl carbon: ~60-65

ppm.

O-H stretch (alcohol): Broad peak around 3300-
3500 cm~t. C-H stretch (aromatic and aliphatic):

IR (Infrared) ~2850-3100 cm~1. C=C stretch (aromatic):
~1450-1600 cm~1. C-O stretch (ether and
alcohol): ~1050-1150 cm™1,

Molecular ion peak (M+) at m/z = 207. A
MS (Mass Spectrometry) significant fragment at m/z = 91 corresponding
to the benzyl cation ([C7H7]+) is expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol
are not widely published. However, a general synthetic approach can be inferred from standard
organic chemistry transformations and procedures for analogous compounds. A plausible route
would involve the N-benzylation of a suitable chiral morpholine precursor.

Hypothetical Synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol:
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Obijective: To synthesize (R)-(4-Benzylmorpholin-3-yl)methanol from (R)-morpholin-3-
yl)methanol.

Materials:

¢ (R)-morpholin-3-yl)methanol

e Benzyl bromide

e Potassium carbonate (K2CO3)

o Acetonitrile (CH3CN)

o Ethyl acetate

e Hexanes

e Brine

e Anhydrous sodium sulfate (Na2S04)
« Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of (R)-morpholin-3-yl)methanol (1.0 eq) in acetonitrile in a
round-bottom flask is added potassium carbonate (2.0-3.0 eq).

o N-Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room
temperature.

e Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated
(e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting
material is consumed.

o Workup: Upon completion, the reaction mixture is cooled to room temperature and the
solvent is removed under reduced pressure. The residue is partitioned between water and
ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b024854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel
column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (R)-
(4-Benzylmorpholin-3-yl)methanol.

o Characterization: The structure and purity of the final product are confirmed by NMR
spectroscopy, mass spectrometry, and IR spectroscopy. The enantiomeric purity is
determined by chiral HPLC.

Applications in Drug Development

(R)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block for the synthesis of
more complex molecules. The morpholine moiety is a privileged structure in drug discovery,
often incorporated to enhance pharmacokinetic properties. The benzyl group can be retained in
the final molecule or can serve as a protecting group that is later removed. The primary alcohol
provides a reactive handle for further synthetic modifications.

The stereochemistry at the C3 position is of utmost importance. Enantiomers often have
different binding affinities for their biological targets, leading to variations in efficacy and
potential for off-target effects. Therefore, the availability of enantiomerically pure building blocks
like (R)-(4-Benzylmorpholin-3-yl)methanol is essential for the development of
stereochemically pure active pharmaceutical ingredients (APIs). This allows for a more precise
understanding of the structure-activity relationship and can lead to drugs with improved
therapeutic indices.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(r)-(4-Benzylmorpholin-3-yl)methanol chemical structure
and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024854+#r-4-benzylmorpholin-3-yl-methanol-
chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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